molecular formula C13H18Cl2N2 B1461460 {1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine CAS No. 616223-95-1

{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine

Cat. No.: B1461460
CAS No.: 616223-95-1
M. Wt: 273.2 g/mol
InChI Key: UBIHINRVQFQDQN-UHFFFAOYSA-N
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Description

{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine is a useful research compound. Its molecular formula is C13H18Cl2N2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIHINRVQFQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dichlorobenzyl group. This structural configuration is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).

1. Receptor Interactions

Research indicates that piperidine derivatives, including this compound, exhibit affinity for various neurotransmitter receptors. Notably, they have been studied for their interactions with kappa-opioid receptors (KOR), which play a role in pain modulation and mood regulation.

  • Kappa Opioid Receptor Binding : Studies have shown that related compounds can bind effectively to KOR, influencing analgesic pathways and potentially offering therapeutic benefits in pain management .

2. Antidepressant Effects

The compound has been investigated for its potential antidepressant properties through its action on serotonin and norepinephrine transporters. It demonstrates significant inhibition of the reuptake of these neurotransmitters, suggesting a mechanism similar to that of established antidepressants.

  • Triple Reuptake Inhibition : Research has documented that related piperidine derivatives inhibit the reuptake of serotonin, norepinephrine, and dopamine, which may enhance mood and alleviate depressive symptoms .

3. Neuroprotective Properties

Emerging studies suggest that this compound may exert neuroprotective effects by modulating neuroinflammatory responses.

  • Microglial Activation : In vitro studies indicate that the compound can inhibit the production of pro-inflammatory cytokines in activated microglia, potentially offering protective effects against neurodegenerative diseases such as Parkinson's disease .

4. Antimicrobial Activity

Some derivatives of piperidine have exhibited antimicrobial properties against various pathogens. The presence of the dichlorophenyl group is believed to enhance this activity.

  • Inhibition Studies : Experimental data show that certain analogs demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Case Study 1: Kappa Opioid Receptor Ligands

A study involving the synthesis and evaluation of kappa opioid receptor ligands demonstrated that compounds structurally similar to this compound showed promising binding affinities and selectivity for KORs. The pharmacokinetic profile indicated suitable brain penetration and prolonged receptor occupancy .

Case Study 2: Neuroinflammation Modulation

In a model of lipopolysaccharide-induced neuroinflammation, treatment with related piperidine compounds resulted in decreased levels of nitric oxide and pro-inflammatory cytokines. This suggests a mechanism where the compound could mitigate neuroinflammatory responses and protect dopaminergic neurons from damage .

Research Findings

Study FocusFindingsReference
Kappa Opioid Receptor BindingEffective binding with significant brain uptake
Antidepressant ActivityInhibition of serotonin/norepinephrine reuptake
NeuroprotectionReduced microglial activation and pro-inflammatory cytokine release
Antimicrobial ActivityEffective against Gram-positive/negative bacteria

Scientific Research Applications

Overview

The compound {1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine , also known as 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine , has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in chemistry , biology , and medicine , supported by case studies and data tables.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for research and development purposes.
  • Reagent in Chemical Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes, where it can be transformed into different derivatives.

Biology

  • Biological Activity Studies : Research has indicated that this compound may interact with various biological targets, influencing cellular processes. Its potential effects on neurotransmitter systems make it a candidate for studying neurological functions .
  • Chemokine Receptor Modulation : Similar compounds have been shown to inhibit HIV entry into cells by blocking chemokine receptors. This suggests that this compound may have therapeutic implications in antiviral research .

Medicine

  • Pharmaceutical Development : The compound is being investigated as a lead structure for developing new drugs targeting neurological disorders and viral infections. Its ability to modulate receptor activity could lead to novel therapeutic agents.
  • Potential Therapeutic Uses : Studies suggest that derivatives of this compound could be effective in treating diseases mediated by HIV and other viral pathogens by preventing viral entry into host cells .

Case Studies

Study ReferenceApplicationFindings
Antiviral ActivityDemonstrated effectiveness in blocking HIV entry into cells via chemokine receptor inhibition.
Drug DevelopmentIdentified as a lead compound for new pharmaceuticals targeting neurological pathways.
Organic SynthesisUsed as a reagent in the synthesis of complex organic molecules, showcasing versatility in chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.